(2-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a 2-(pyridin-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-[2-(pyridin-2-yl)ethyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzoyl)piperazine: Lacks the pyridin-2-yl group, resulting in different chemical properties.
4-[2-(Pyridin-2-yl)ethyl]piperazine: Lacks the chlorobenzoyl group, affecting its reactivity and applications.
Uniqueness
1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of both the chlorobenzoyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H20ClN3O |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c19-17-7-2-1-6-16(17)18(23)22-13-11-21(12-14-22)10-8-15-5-3-4-9-20-15/h1-7,9H,8,10-14H2 |
InChI Key |
NKUUDLVDWBIHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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